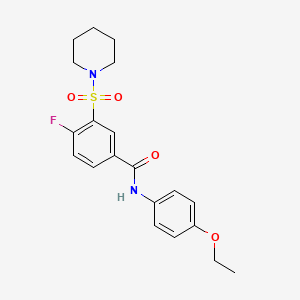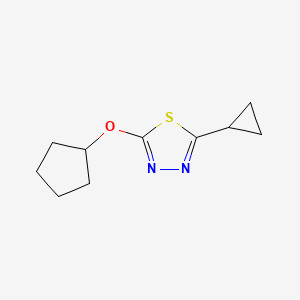
2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Medicine: Potential Therapeutic Applications
The compound’s unique structure suggests potential for therapeutic applications. While specific studies on this compound in medicine are not readily available, its structural analogs have been explored for drug development. For instance, thiadiazole derivatives are known for their anti-inflammatory and analgesic properties . Further research could explore its use in targeted drug delivery systems or as a scaffold for developing new pharmacologically active molecules.
Agriculture: Plant Growth and Protection
In agriculture, thiadiazole compounds have been used to enhance plant growth and protect against pests . The cyclopentyloxy and cyclopropyl groups in “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” may confer unique interactions with plant enzymes or pests, potentially leading to novel agrochemicals that can improve crop yields and resistance to diseases.
Materials Science: Advanced Material Synthesis
Thiadiazoles are known to contribute to the development of materials with advanced properties, such as high thermal stability and specific electronic characteristics . This compound could be investigated for its potential applications in creating new polymers or coatings with unique properties.
Environmental Science: Pollutant Remediation
Compounds with thiadiazole moieties have been studied for environmental applications, particularly in the remediation of pollutants . “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” might be researched for its ability to interact with and neutralize environmental contaminants.
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, thiadiazole derivatives can be used as analytical reagents for the detection of other substances . The specific compound could be synthesized and tested for its efficacy in chemical assays or as a component in sensors.
Biochemistry: Enzyme Interaction Studies
Thiadiazoles can interact with enzymes and affect their activity, which is crucial in biochemistry for understanding metabolic pathways and designing inhibitors . “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” could be used to study enzyme-substrate interactions or as a potential inhibitor for specific biochemical reactions.
Computational Models in Disease Marker Identification
While not directly linked to “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole,” computational models using similar compounds have been employed to identify disease markers and therapeutic targets . This compound could be included in computational studies to predict its biological activity and potential as a biomarker.
Nanotechnology: Building Blocks for Nanostructures
Thiadiazole derivatives have potential applications in nanotechnology, serving as building blocks for nanostructures due to their stability and reactive sites . Research could focus on utilizing “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” in the synthesis of novel nanomaterials.
Propriétés
IUPAC Name |
2-cyclopentyloxy-5-cyclopropyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-2-4-8(3-1)13-10-12-11-9(14-10)7-5-6-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOPTMEIUBWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)
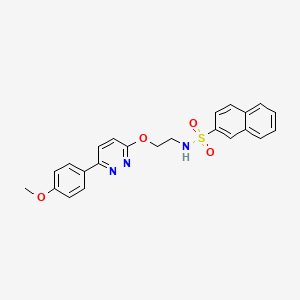
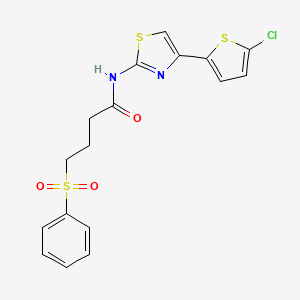

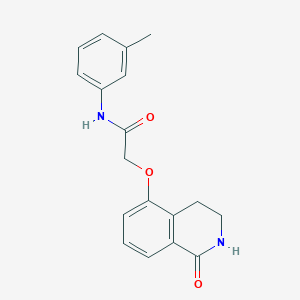
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-imidazol-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2918231.png)
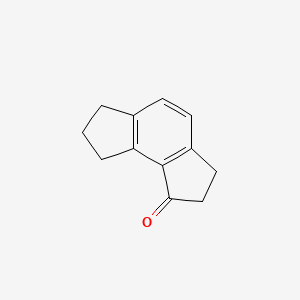

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2918237.png)
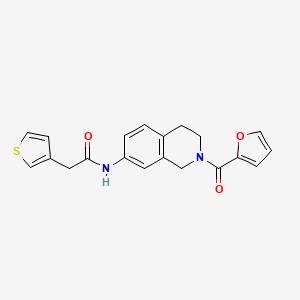
![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)
